

Comparative Guide to Validated HPLC-MS Methods for Pyridazine Impurity Profiling

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Compound of Interest

Compound Name: Ethyl 4,6-dihydroxypyridazine-3-carboxylate

CAS No.: 1352925-63-3

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This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the identification and quantification of potential impurities in pyridazine-based active pharmaceutical ingredients (APIs). The methodologies and validation data presented are designed to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical strategy for quality control and stability studies.

Introduction

Pyridazine and its derivatives are important pharmacophores found in a variety of therapeutic agents.^[1] Ensuring the purity of these APIs is critical for drug safety and efficacy. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities.^{[2][3]} HPLC coupled with MS is a powerful technique for this purpose, offering high sensitivity and specificity for separating and identifying trace-level impurities.^{[4][5]}

This guide compares two approaches:

- Method A: Ultra-High-Performance Liquid Chromatography (UHPLC)-MS: A rapid, high-resolution method ideal for high-throughput environments.
- Method B: Conventional High-Performance Liquid Chromatography (HPLC)-MS with HILIC: A method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) to improve retention and separation of polar analytes, which can be challenging with standard reversed-phase chromatography.^{[5][6][7]}

The methods are evaluated for their performance in analyzing Pyridazine and three potential impurities:

- Impurity 1: 3-Aminopyridazine (Process-related impurity)
- Impurity 2: Pyridazine N-oxide (Oxidative degradation product)
- Impurity 3: 3-Hydroxypyridazine (Hydrolytic degradation product)

Experimental Protocols

General Sample Preparation

A stock solution of the Pyridazine API was prepared by dissolving 50.0 mg of the substance in 50.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1.0 mg/mL. Calibration standards and spiked samples were prepared by diluting stock solutions of the API and certified reference standards of the impurities.

Method A: Rapid UHPLC-MS (Reversed-Phase)

- Instrumentation: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:

Time (min)	%B
0.0	5
3.0	95
3.5	95
3.6	5

| 5.0 | 5 |

- Flow Rate: 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Mass Spectrometer: Triple Quadrupole (QqQ).
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Multiple Reaction Monitoring (MRM).

Method B: Conventional HPLC-MS (HILIC)

- Instrumentation: A standard high-performance liquid chromatography system coupled to a single quadrupole mass spectrometer.
- Chromatographic Column: HILIC (zwitterionic), 2.1 x 150 mm, 2.7 µm particle size.[5]
- Mobile Phase A: 10 mM Ammonium Formate + 0.02% Formic Acid in Water (pH ~5.0).[5]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
- Gradient Elution:

Time (min)	%B
0.0	95
8.0	50
9.0	50
9.1	95

| 12.0 | 95 |

- Flow Rate: 0.4 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Single Quadrupole (SQD).
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Selected Ion Monitoring (SIM).

Method Validation and Data Comparison

Both methods were validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[8]

Table 1: Linearity and Range

Analyte	Method	Range (µg/mL)	Linearity (R ²)
3-Aminopyridazine	A	0.01 - 5.0	0.9992
	B	0.01 - 5.0	0.9995
Pyridazine N-oxide	A	0.02 - 5.0	0.9989
	B	0.02 - 5.0	0.9991
3-Hydroxypyridazine	A	0.02 - 5.0	0.9991
	B	0.02 - 5.0	0.9993

Table 2: Accuracy and Precision

Accuracy was determined by the % recovery of spiked samples at three concentration levels. Precision was evaluated as the relative standard deviation (%RSD) for six replicate injections.

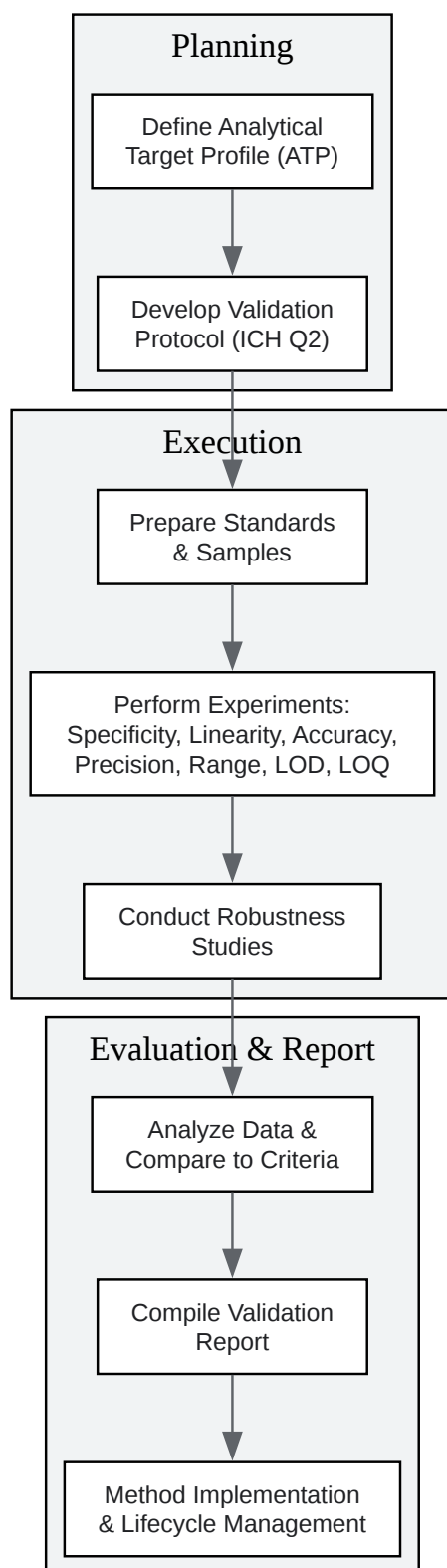
Analyte	Method	Accuracy (% Recovery)	Precision (%RSD)
3-Aminopyridazine	A	98.5 - 101.2	1.2
	B	99.1 - 100.8	0.9
Pyridazine N-oxide	A	98.9 - 100.5	1.5
	B	99.5 - 101.5	1.1
3-Hydroxypyridazine	A	98.2 - 101.8	1.4
	B	99.0 - 101.1	1.0

Table 3: Detection and Quantitation Limits

Analyte	Method	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)
3-Aminopyridazine	A	0.003	0.01
	B	0.003	0.01
Pyridazine N-oxide	A	0.006	0.02
	B	0.005	0.02
3-Hydroxypyridazine	A	0.007	0.02
	B	0.006	0.02

Diagrams: Workflow and Method Comparison

The following diagrams illustrate the validation workflow and provide a visual comparison of the two analytical methods.



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Caption: Workflow for HPLC-MS Method Validation.



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Caption: Comparison of Method A and Method B.

Conclusion and Recommendations

Both Method A (UHPLC-MS) and Method B (HPLC-MS with HILIC) are demonstrated to be valid and suitable for the impurity profiling of Pyridazine. The choice between the two methods will depend on the specific requirements of the laboratory and the sample matrix.

- Method A is highly recommended for routine quality control and high-throughput screening where speed is a critical factor. Its use of a standard C18 column and simpler mobile phase makes it robust and easily transferable between laboratories.
- Method B is the preferred choice when dealing with very polar impurities that are poorly retained on conventional reversed-phase columns. While the run time is longer, the improved retention and resolution offered by the HILIC column can be crucial for complex separation challenges and for ensuring accurate quantification of early-eluting polar compounds.

Ultimately, the selection should be based on a risk assessment of the potential impurity profile and the analytical goals, such as routine testing versus investigational stability studies.

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